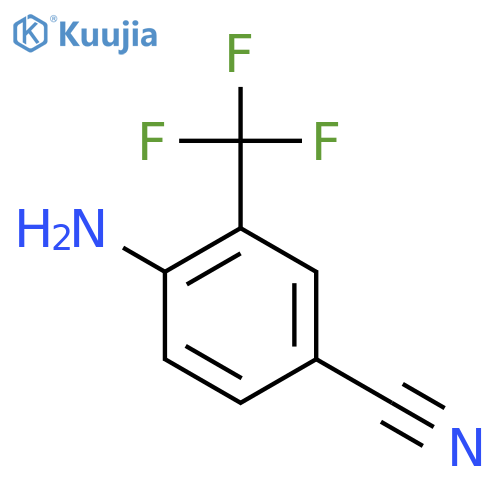

Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile)

4-amino-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-trifluoromethylbenzonitrile

- 2-Amino-5-cyanobenzo trifluoride

- 4-amino-3-(trifluoromethyl)benzonitrile

- 4-Amino-3-(trifluoromethyl)benzonitrile 4-Amino-3-(trifluoromethyl)benzonitrile

- 2-amino-5cyano-trifluorotoluene

- 2-trifluoromethyl-4-cyanoaniline

- 3-trifluoromethyl-4-aminobenzonitrile

- 4-amino-3-(trifluoromethyl)benzenecarbonitrile

- 4-Cyano-2-(trifluoromethyl)aniline

- 4-cyano-trifluoromethylaniline

- 2-Amino-5-cyanobenzotrifluoride

- Benzonitrile, 4-amino-3-(trifluoromethyl)-; m-Tolunitrile, 4-amino-?,?,?-trifluoro- (6CI,8CI); 2-Amino-5-cyanobenzotrifluoride; 2-Trifluoromethyl-4-cyanoaniline; 3-Trifluoromethyl-4-aminobenzonitrile; 4-Cyano-2-trifluoromethylaniline

- CS-W016921

- PS-8478

- A5852

- DTXSID70381459

- 4-amino-3-(trifluoromethyl)benzoni-trile

- Z198766668

- Benzonitrile, 4-amino-3-(trifluoromethyl)-

- NCGC00336303-01

- EN300-24523

- 4-Amino-3-trifluoromethylbenzonitrile 2-Amino-5-cyanobenzotrifluoride

- AB01129918-03

- A2644

- CL8205

- 4-amino-3-trifluoromethyl-benzonitrile

- AC-1090

- AKOS001304324

- SY018407

- 327-74-2

- FT-0631960

- AM61479

- SCHEMBL568905

- MFCD00275473

- BUTTPARK 87\01-75

- 2-Amino-5-cyanobenzotrifluoride 99%

- 2-Amino-5-cyanobenzotrifluoride99%

- 3-TRILFUOROMETHYL-4-AMINOBENZONITRILE

- Benzonitrile, 4-amino-3-(trifluoromethyl)-; m-Tolunitrile, 4-amino-a,a,a-trifluoro- (6CI,8CI); 2-Amino-5-cyanobenzotrifluoride; 2-Trifluoromethyl-4-cyanoaniline; 3-Trifluoromethyl-4-aminobenzonitrile; 4-Cyano-2-trifluoromethylaniline

- DB-227238

- DB-023896

-

- MDL: MFCD00275473

- インチ: 1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2

- InChIKey: MWLZJOBGDXBMBP-UHFFFAOYSA-N

- ほほえんだ: NC1C=CC(C#N)=CC=1C(F)(F)F

- BRN: 2970379

計算された属性

- せいみつぶんしりょう: 186.04000

- どういたいしつりょう: 186.04048265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- ゆうかいてん: 61.0 to 68.0 deg-C

- ふってん: 273.9 ℃ at 760 mmHg

- フラッシュポイント: 100℃/0.1mm

- ようかいど: ジメチルスルホキシドに可溶(少量)メタノール(少量)

- PSA: 49.81000

- LogP: 2.74048

- ようかいせい: 使用できません

- 酸性度係数(pKa): -1.41±0.10(Predicted)

4-amino-3-(trifluoromethyl)benzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H331,H302,H312,H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険物輸送番号:3439

- 危険カテゴリコード: 23/24/25-36/38

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- 危険レベル:6.1

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD8245)

- 包装等級:III

- リスク用語:R23/24/25

- セキュリティ用語:6.1

- 包装グループ:III

4-amino-3-(trifluoromethyl)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-amino-3-(trifluoromethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24523-0.25g |

4-amino-3-(trifluoromethyl)benzonitrile |

327-74-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-24523-0.1g |

4-amino-3-(trifluoromethyl)benzonitrile |

327-74-2 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TRC | A603815-2500mg |

2-Amino-5-cyanobenzotrifluoride |

327-74-2 | 2500mg |

$ 57.00 | 2023-04-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009707-25g |

4-amino-3-(trifluoromethyl)benzonitrile |

327-74-2 | 98% | 25g |

¥274 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009707-100g |

4-amino-3-(trifluoromethyl)benzonitrile |

327-74-2 | 98% | 100g |

¥1077 | 2024-05-24 | |

| Enamine | EN300-24523-5.0g |

4-amino-3-(trifluoromethyl)benzonitrile |

327-74-2 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| TRC | A603815-5g |

2-Amino-5-cyanobenzotrifluoride |

327-74-2 | 5g |

$ 80.00 | 2023-09-08 | ||

| Fluorochem | 021886-100g |

2-Amino-5-cyanobenzotrifluoride |

327-74-2 | 98% | 100g |

£138.00 | 2022-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2644-5G |

4-Amino-3-(trifluoromethyl)benzonitrile |

327-74-2 | >98.0%(GC) | 5g |

¥1490.00 | 2024-04-15 | |

| abcr | AB256642-100g |

2-Amino-5-cyanobenzotrifluoride, 99%; . |

327-74-2 | 99% | 100g |

€149.50 | 2024-04-17 |

4-amino-3-(trifluoromethyl)benzonitrile 関連文献

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

4-amino-3-(trifluoromethyl)benzonitrileに関する追加情報

Introduction to 4-amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2)

4-amino-3-(trifluoromethyl)benzonitrile, with the chemical formula C₈H₄F₃N₂, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 327-74-2, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a trifluoromethyl group and an amino substituent on a benzonitrile backbone, make it a valuable building block for developing novel therapeutic agents.

The significance of 4-amino-3-(trifluoromethyl)benzonitrile lies in its potential applications across multiple domains of chemical biology. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the amino group provides opportunities for further functionalization through reactions such as condensation, acylation, or coupling with other pharmacophores. These attributes have positioned this compound as a key intermediate in the synthesis of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

Recent advancements in medicinal chemistry have highlighted the utility of 4-amino-3-(trifluoromethyl)benzonitrile in the development of small-molecule inhibitors. For instance, studies have demonstrated its role in generating lead compounds for kinase inhibitors, which are critical in treating cancers and autoimmune diseases. The trifluoromethyl moiety, in particular, has been shown to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and reducing susceptibility to enzymatic degradation.

In addition to its pharmaceutical applications, 4-amino-3-(trifluoromethyl)benzonitrile has been explored in agrochemical research. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and environmental stability. This has led to the investigation of this compound as a precursor in the synthesis of herbicides and fungicides that exhibit improved efficacy and reduced toxicity compared to traditional agents.

The synthesis of 4-amino-3-(trifluoromethyl)benzonitrile typically involves multi-step organic transformations, starting from commercially available aromatic precursors. One common synthetic route includes the trifluoromethylation of 3-bromobenzonitrile followed by nucleophilic substitution with ammonia or an amine derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group with high selectivity and yield.

From a computational chemistry perspective, the molecular properties of 4-amino-3-(trifluoromethyl)benzonitrile have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These calculations have provided insights into its electronic structure, reactivity, and interactions with biological targets. Such computational studies are crucial for guiding experimental efforts and optimizing synthetic pathways.

The growing interest in fluorinated compounds has also spurred research into greener synthetic methods for 4-amino-3-(trifluoromethyl)benzonitrile. Catalytic processes that minimize waste and energy consumption are being developed to align with sustainable chemistry principles. For example, photochemical approaches have been investigated as alternative methods for introducing fluorine atoms without relying on hazardous reagents.

In conclusion, 4-amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its structural features enable the development of novel bioactive molecules with enhanced properties such as metabolic stability and binding affinity. Ongoing research continues to uncover new synthetic strategies and applications for this valuable intermediate, reinforcing its importance in modern chemical biology.

327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile) 関連製品

- 1483-54-1(2-Amino-4-(trifluoromethyl)benzonitrile)

- 1220630-83-0(3-Amino-4-(trifluoromethyl)benzonitrile)

- 58458-14-3(2-Amino-3-(trifluoromethyl)benzonitrile)

- 6526-08-5(3-Cyano-4-aminobenzotrifluoride)

- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)

- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)

- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)

- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)

- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)